molecular formula C13H24Cl2N2S B2788433 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride CAS No. 1955548-70-5

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

Cat. No.: B2788433
CAS No.: 1955548-70-5
M. Wt: 311.31
InChI Key: HDJOULDDNJFYAH-UHFFFAOYSA-N
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Description

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by the presence of a tert-butyl group attached to the thiazole ring and a piperidine moiety linked through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:

  • Thiazole Formation: The thiazole ring is constructed through a condensation reaction between an appropriate amine and a thioamide derivative.

  • Tert-Butylation: The thiazole ring is then tert-butylated using tert-butyl chloride in the presence of a base such as triethylamine.

  • Piperidine Attachment: The methylene bridge is formed by reacting the tert-butyl thiazole with piperidine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazole ring or the piperidine moiety.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or piperidine positions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Reduced thiazoles and piperidines.

  • Substitution Products: Substituted thiazoles and piperidines.

Scientific Research Applications

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

  • 4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

  • 4-[(4-Propyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

Uniqueness: 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical properties and biological activity compared to its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOULDDNJFYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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